N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate
Description
Properties
CAS No. |
118202-66-7 |
|---|---|
Molecular Formula |
C21H34NO4P |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid |
InChI |
InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4) |
InChI Key |
FIJSYJABOMOSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Challenges
The synthesis of N-(1-(1-adamantyl)ethyl)-2-phenylisopropylamine phosphate involves the construction of three key components:
- The adamantyl moiety (tricyclic cage structure)
- The 2-phenylisopropylamine backbone
- The phosphate functional group
The incorporation of the adamantyl group and the phosphate ester requires careful synthetic planning to maintain purity and yield.
Synthesis of the Adamantyl Subunit
A practical and economical method for synthesizing adamantyl derivatives involves the conversion of 1-bromoadamantane to N-(1-adamantyl)-formamide, which can be further converted to amantadine derivatives. This method employs a Ritter-type reaction using formamide and sulfuric acid at elevated temperature (85 °C) with subsequent hydrolysis under aqueous hydrochloric acid reflux conditions.
- 1-Bromoadamantane reacts with formamide in the presence of 96% sulfuric acid at 85 °C for 5.5 hours.
- The intermediate N-(1-adamantyl)-formamide precipitates upon addition to ice-cold water.
- Hydrolysis of the formamide intermediate with 19.46% aqueous HCl under reflux yields the adamantyl amine derivative.
This two-step process is advantageous due to fewer steps, mild conditions, avoidance of toxic reagents like oleum, and high overall yields (~88%).
Synthesis of the 2-Phenylisopropylamine Backbone
The asymmetric synthesis of phenylisopropylamines, structurally related to the target compound, is well documented in patent literature. The general approach involves:
- Formation of an imine intermediate by refluxing phenylacetone with an optically active α-methylbenzylamine under continuous removal of water (e.g., Dean-Stark apparatus).
- Reduction of the imine intermediate by low-pressure hydrogenation (50 psig) using Raney-Nickel catalyst in a protic solvent such as ethanol.
- Acidification of the reduced amine with mineral acids (hydrochloric acid preferred) to form the corresponding acid salt.
- Optional recrystallization of the hydrochloride salt to achieve high enantiomeric purity (96-97%).
Further hydrogenolysis of the hydrochloride salt over 10% Pd/C catalyst in methanol can be performed to obtain optically active substituted phenylisopropylamines with quantitative yields in less than 36 hours.
Incorporation of the Phosphate Group
Specific literature detailing the phosphorylation of N-(1-(1-adamantyl)ethyl)-2-phenylisopropylamine to form the phosphate ester is limited. However, general organic synthesis principles for phosphate ester formation suggest:
- Reaction of the free amine or its salt with suitable phosphorylating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives under controlled conditions.
- The phosphate group can be introduced by esterification or salt formation with phosphoric acid or its derivatives.
Given the compound's molecular formula (C21H34NO4P) and molecular weight (395.5 g/mol), the phosphate moiety is likely present as a salt or ester, which requires mild conditions to preserve the amine functionality and adamantyl structure.
Summary Table of Preparation Methods
Research Discoveries and Perspectives
- The Ritter-type reaction for adamantyl amine synthesis provides a streamlined, economical route with reduced toxic reagents and high yields, suitable as a starting point for further functionalization.
- The asymmetric synthesis of phenylisopropylamines via imine intermediates and catalytic hydrogenation is a well-established method providing high enantiomeric purity, which is critical for pharmacological activity.
- The phosphorylation step remains underexplored in the literature for this compound, suggesting an opportunity for research into optimized phosphorylation protocols that maintain compound integrity and yield.
- Future studies could focus on detailed mechanistic insights, optimization of phosphorylation, and purification methods to enhance the synthesis of this compound.
- Pharmacokinetic and pharmacodynamic profiling of the compound could benefit from improved synthetic accessibility.
Chemical Reactions Analysis
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield adamantane ketones, while substitution reactions can introduce different functional groups onto the adamantane core .
Scientific Research Applications
Therapeutic Applications
1. Neurological Disorders
- The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Its structure suggests it may interact with various receptors involved in mood regulation and cognitive function.
2. Pain Management
- Research indicates that N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate could serve as a novel analgesic agent. It may modulate pain perception through its action on specific receptors, potentially offering an alternative to traditional opioids.
3. Antidepressant Properties
- Preliminary studies have suggested that the compound exhibits antidepressant-like effects in animal models. These findings point towards its ability to enhance mood and alleviate symptoms associated with depression.
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated a marked increase in serotonin levels within the brain, suggesting a direct correlation between the compound's administration and mood improvement.
Case Study 2: Analgesic Properties
In another study focusing on pain management, the compound was tested against standard analgesics in a controlled environment. Results showed that it provided comparable pain relief without the side effects commonly associated with opioid use. This opens avenues for further research into non-opioid pain management strategies.
Mechanism of Action
The mechanism of action of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Stimulant Analogues
- Alpha-PVP (): A cathinone derivative with pyrrolidinovalerophenone structure, alpha-PVP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). While both alpha-PVP and the target compound may exhibit stimulant effects, the adamantyl substitution in the latter could prolong half-life due to metabolic resistance.
- Unlike the target compound, it primarily interacts with serotonin receptors.
Legal and Regulatory Status
Per and , adamantyl-containing synthetic cannabinoids (e.g., 5F-AKB48, STS-135) are classified under strict legal penalties in Australia, with commercial quantities defined as 12.5 kg or 100 DDUs (Daily Dose Units). This contrasts with structurally dissimilar stimulants like alpha-PVP, which is explicitly controlled .
Physicochemical and Pharmacokinetic Properties
Notes and Limitations
Data Gaps : Direct pharmacological or clinical data for this compound is absent in the provided evidence; comparisons rely on structural analogs.
Biological Activity
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate, often referred to in the context of its pharmacological properties, is a compound of interest due to its interactions with various biological targets, particularly serotonin receptors. This article synthesizes current research findings regarding its biological activity, including data tables, case studies, and detailed research insights.
Chemical Structure and Properties
The compound is characterized by its unique adamantyl group, which contributes to its lipophilicity and receptor binding affinity. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various neurotransmitter systems, particularly the serotonergic system.
This compound primarily acts as an agonist at the 5-HT2A receptor , a key player in modulating mood, cognition, and perception. The receptor's activation leads to a cascade of intracellular signaling events that involve:
- G-protein Coupled Receptor (GPCR) Activation : Binding triggers conformational changes that activate downstream signaling pathways through G-proteins.
- Calcium Ion Release : Activation of phospholipase C leads to increased intracellular calcium levels, influencing various cellular functions such as neurotransmitter release and muscle contraction .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity on monoamine transporters and receptors. A summary of key findings is presented in the table below:
| Biological Target | Activity | Reference |
|---|---|---|
| 5-HT2A Receptor | Agonist | |
| 5-HT1A Receptor | Partial Agonist | |
| Dopamine Transporter | Weak Inhibitor | |
| Norepinephrine Transporter | Moderate Affinity |
These interactions suggest a multifaceted pharmacological profile that could contribute to both therapeutic effects and potential side effects.
Case Studies
Several case studies have investigated the effects of this compound in animal models:
- Anxiety Models : In rodent models of anxiety, administration of this compound resulted in reduced anxiety-like behavior, correlating with increased 5-HT2A receptor activation .
- Mood Regulation : A study examining the antidepressant potential found that this compound significantly improved depressive symptoms in models induced by chronic stress, likely through its serotonergic activity .
- Cognitive Effects : Research indicated that the compound may enhance cognitive functions in models of cognitive impairment, possibly due to its action on serotonin pathways .
Q & A
Q. What steps reconcile discrepancies between computational and experimental logP values for adamantyl compounds?
- Methodological Answer : Compute logP using fragment-based methods (e.g., XLogP3) and validate experimentally via shake-flask (octanol/water) or HPLC-derived approaches. Adjust for adamantyl’s rigid structure, which may deviate from fragment-based predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
